2,2,2-trifluoroethyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate
Description
This compound features a 1,4-diazepane (a seven-membered ring with two nitrogen atoms) substituted at the 4-position with a (1-methyl-1H-pyrazol-4-yl)sulfonyl group and a 2,2,2-trifluoroethyl carboxylate ester at the 1-position. The trifluoroethyl group (abbreviated as "Tfe" in some contexts ) is notable for its strong electron-withdrawing properties, which enhance metabolic stability compared to non-fluorinated esters.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O4S/c1-17-8-10(7-16-17)24(21,22)19-4-2-3-18(5-6-19)11(20)23-9-12(13,14)15/h7-8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEPITJLPSMFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,2,2-trifluoroethyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a derivative of diazepane and pyrazole, which has garnered attention for its potential biological activities. This article reviews its biological activity based on available literature, including synthesis methods, pharmacological properties, and case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Properties:
- Molecular Weight: 303.27 g/mol
- CAS Number: 790254-33-0
- Molecular Formula: C₁₀H₁₂F₃N₃O₃S
Synthesis
The synthesis of this compound typically involves the reaction of trifluoroethyl derivatives with pyrazole and diazepane intermediates. The process often requires specific conditions such as solvent choice and temperature control to achieve optimal yields.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,2,2-Trifluoroethyl Pyrazole Derivative | HCT-116 (Colon Carcinoma) | 6.2 |
| Another Pyrazole Analog | T47D (Breast Cancer) | 27.3 |
These findings suggest that the incorporation of the trifluoroethyl group enhances the biological activity of pyrazole derivatives against cancer cells .
Neuropharmacological Effects
Research indicates that the diazepane structure may contribute to neuropharmacological effects. Compounds similar to 2,2,2-trifluoroethyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate have been evaluated for their ability to modulate neurotransmitter systems. For instance, studies on related compounds have demonstrated activity in enhancing dopamine receptor signaling in the rat striatum, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- In Vitro Cytotoxicity Screening : A study evaluated the cytotoxicity of several derivatives against multiple cancer cell lines, revealing that specific modifications to the pyrazole ring significantly increased potency.
- Antioxidant Activity Assessment : The antioxidant potential was assessed using DPPH and ABTS assays, where derivatives showed promising results in scavenging free radicals.
- Enzyme Inhibition Studies : The compound's ability to inhibit acetylcholinesterase was tested, indicating potential use in treating Alzheimer's disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations in three key regions: (1) the diazepane core, (2) the sulfonyl group, and (3) the ester moiety. Below is a comparative analysis supported by structural and inferred pharmacological
Table 1: Structural Comparison of Key Analogs
Key Findings:
Diazepane Core Flexibility :
- The unmodified 1,4-diazepane in the target compound allows greater conformational flexibility compared to benzo-fused analogs (e.g., 4g, 4h), which may restrict binding to rigid enzymatic pockets .
- Oxazepine derivatives (e.g., 4h) introduce an oxygen atom, enhancing polarity and solubility but reducing ring flexibility .
Sulfonyl Group Variations :
- The 1-methylpyrazolylsulfonyl group in the target compound offers a balance of hydrogen-bonding capacity and steric bulk, contrasting with the more lipophilic Tos (4-methylphenylsulfonyl) group in Tce analogs .
- Tetrazolyl groups in coumarin hybrids (e.g., 4g) may confer additional acidity, influencing ionizable interactions .
Ester Group Effects: The 2,2,2-trifluoroethyl ester (Tfe) enhances metabolic resistance compared to trichloroethyl (Tce) or methyl esters due to stronger C–F bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
